molecular formula C31H23ClN4O7 B13101412 (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate

Cat. No.: B13101412
M. Wt: 599.0 g/mol
InChI Key: ICXJNBAYBXYBLB-ZYWWQZICSA-N
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Description

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic compound that features a tetrahydrofuran ring substituted with benzoyloxy and chloropurine groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diol or halohydrin precursors.

    Introduction of the benzoyloxy groups: Benzoylation reactions using benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the chloropurine moiety: This step involves nucleophilic substitution reactions where the chloropurine is introduced to the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate: Similar structure but lacks the chlorine atom.

    (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate: Similar structure but with acetate groups instead of benzoate.

Uniqueness

The presence of the chlorine atom in (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl dibenzoate imparts unique chemical properties, such as increased reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it a subject of interest for further research.

Properties

Molecular Formula

C31H23ClN4O7

Molecular Weight

599.0 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H23ClN4O7/c32-26-23-27(34-17-33-26)36(18-35-23)28-25(43-31(39)21-14-8-3-9-15-21)24(42-30(38)20-12-6-2-7-13-20)22(41-28)16-40-29(37)19-10-4-1-5-11-19/h1-15,17-18,22,24-25,28H,16H2/t22-,24-,25-,28-/m1/s1

InChI Key

ICXJNBAYBXYBLB-ZYWWQZICSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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